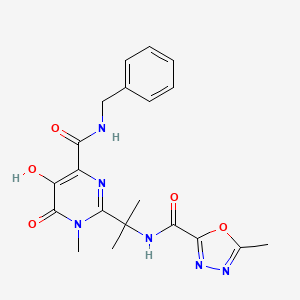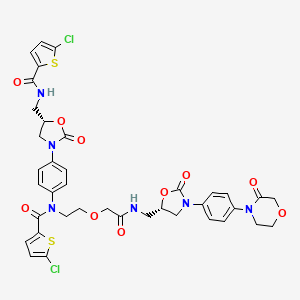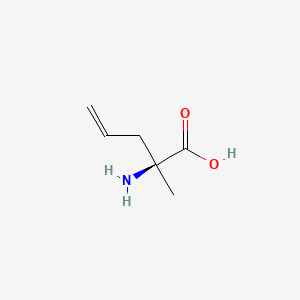
1'-Hydroxy Bilastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Allergic Rhinitis Treatment
1’-Hydroxy Bilastine: is utilized in the treatment of allergic rhinitis , a condition characterized by symptoms such as nasal congestion, sneezing, and itchy nose. It acts as an antihistamine, blocking the action of histamine receptors in the nasal passages, thereby reducing allergic symptoms .
Chronic Urticaria Management
In the management of chronic urticaria , a condition that causes itchy, raised welts on the skin, 1’-Hydroxy Bilastine serves as a symptomatic relief. It helps to alleviate the discomfort associated with persistent skin rashes and hives .
Ocular Allergy Symptom Relief
This compound is also effective in providing relief from ocular allergy symptoms, including itchy and inflamed eyes. It is particularly beneficial for individuals suffering from allergic conjunctivitis , reducing redness and irritation in the eyes .
Pharmacokinetic Studies
1’-Hydroxy Bilastine has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining the appropriate dosing and administration of the drug to ensure efficacy and safety .
Pharmacodynamic Research
Research into the pharmacodynamics of 1’-Hydroxy Bilastine provides insights into its mechanism of action as a histamine H1 receptor antagonist . Understanding how it interacts with the body’s histamine receptors helps in predicting the drug’s effects and potential side effects .
Impurity Analysis in Drug Synthesis
The compound plays a role in the identification and synthesis of potential impurities in the drug substance bilastine. This is vital for maintaining the quality of the drug product and ensuring its safety for consumer use .
Mecanismo De Acción
Target of Action
1’-Hydroxy Bilastine is a derivative of Bilastine, which is a second-generation H1-antihistamine . The primary target of Bilastine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its activation leads to symptoms such as nasal congestion and urticaria .
Mode of Action
Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Pharmacokinetics
Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61%, indicating a significant proportion of the drug reaches systemic circulation . There is no accumulation observed with daily dosing of 20-100 mg after 14 days . Its cmax (maximum plasma concentration) decreased by 25% and 33% when taken with a low fat and high fat meal compared to the fasted state .
Result of Action
The molecular and cellular effects of Bilastine’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 receptor, Bilastine prevents the activation of this receptor by histamine, thereby reducing the allergic response at the cellular level . This results in symptomatic relief from conditions like allergic rhinitis and chronic spontaneous urticaria .
Action Environment
The action, efficacy, and stability of Bilastine can be influenced by various environmental factors. For instance, the presence of food can decrease the bioavailability of Bilastine, as evidenced by the decrease in Cmax when taken with meals . Therefore, it is recommended to take Bilastine on an empty stomach for optimal absorption and efficacy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-Hydroxy Bilastine can be achieved through a multi-step process involving the conversion of Bilastine to an intermediate compound, followed by the introduction of a hydroxyl group. The key steps in the synthesis pathway include oxidation, reduction, and hydrolysis reactions.", "Starting Materials": [ "Bilastine", "Sodium hypochlorite", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Bilastine is oxidized using sodium hypochlorite to form the corresponding carboxylic acid intermediate.", "Step 2: The carboxylic acid intermediate is reduced using sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The alcohol intermediate is hydrolyzed using hydrochloric acid to form the corresponding hydroxy compound.", "Step 4: The hydroxy compound is neutralized using sodium hydroxide and purified using methanol and water." ] } | |
Número CAS |
1638785-23-5 |
Nombre del producto |
1'-Hydroxy Bilastine |
Fórmula molecular |
C₂₈H₃₇N₃O₄ |
Peso molecular |
479.61 |
Sinónimos |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
